molecular formula C16H12O4 B11996660 7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one

7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B11996660
M. Wt: 268.26 g/mol
InChI Key: LKXDFZSJWKPGBW-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.272 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with 8-methyl-3-phenoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted chromen-4-one derivatives .

Scientific Research Applications

7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-8-methyl-3-phenoxychromen-4-one

InChI

InChI=1S/C16H12O4/c1-10-13(17)8-7-12-15(18)14(9-19-16(10)12)20-11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

LKXDFZSJWKPGBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3)O

Origin of Product

United States

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